molecular formula C14H12N2O2S B1528215 1-Benzenesulfonyl-7-methyl-4-azaindole CAS No. 1427503-71-6

1-Benzenesulfonyl-7-methyl-4-azaindole

Cat. No.: B1528215
CAS No.: 1427503-71-6
M. Wt: 272.32 g/mol
InChI Key: PDBVHQPSZAEYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Elucidation

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 1-benzenesulfonyl-7-methyl-4-azaindole follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. According to the IUPAC naming system, this compound can be designated as 1-(benzenesulfonyl)-7-methylpyrrolo[3,2-b]pyridine, which reflects its fundamental pyrrolo[3,2-b]pyridine framework with specific substitutions. The numerical prefix "4-aza" indicates the presence of a nitrogen atom at the 4-position of the indole ring system, while the "7-methyl" designation specifies the location of the methyl substituent on the heterocyclic framework.

The molecular formula for related compounds in this family has been established as C14H12N2O2S with a molecular weight of 272.32 grams per mole. The systematic name reflects the hierarchical naming approach where the core heterocyclic system serves as the parent structure, and substituents are identified by their position and chemical nature. The benzenesulfonyl group attached at the nitrogen-1 position represents a significant functional modification that influences both the chemical reactivity and physical properties of the compound.

The nomenclature system also recognizes alternative naming conventions that may be encountered in chemical literature. For instance, the compound may be referred to using the pyrrolopyridine naming system, which emphasizes the fused ring structure composed of pyrrole and pyridine moieties. This dual nomenclature approach provides flexibility in chemical communication while maintaining precision in structural identification.

Molecular Topology and Bonding Patterns

The molecular topology of this compound demonstrates a sophisticated arrangement of atoms that creates a rigid, planar heterocyclic framework with specific substitution patterns. The core structure consists of a fused bicyclic system where a pyrrole ring shares two carbon atoms with a pyridine ring, forming the characteristic azaindole scaffold. This fusion creates a delocalized π-electron system that extends across both rings, contributing to the aromatic stability and unique electronic properties of the compound.

The bonding patterns within this molecular framework reveal several important structural features. The nitrogen atom at position 4 participates in the aromatic system of the pyridine ring, while the nitrogen at position 1 serves as the attachment point for the benzenesulfonyl substituent. The sulfonyl group introduces significant electron-withdrawing character to the molecule, which affects the electron density distribution throughout the heterocyclic system. The methyl group at position 7 provides steric bulk and electron-donating properties that can influence both chemical reactivity and molecular interactions.

Structural Feature Position Chemical Environment Electronic Effect
Nitrogen atom Position 4 Pyridine ring system Electron-withdrawing
Nitrogen atom Position 1 Pyrrole ring system Substitution site
Methyl group Position 7 Aromatic carbon Electron-donating
Benzenesulfonyl group Position 1 Nitrogen substituent Strong electron-withdrawing

The three-dimensional molecular geometry reveals that the azaindole core maintains planarity due to the aromatic character of the fused ring system. However, the benzenesulfonyl substituent may adopt various conformations relative to the heterocyclic plane, depending on steric interactions and electronic effects. This conformational flexibility contributes to the dynamic nature of the molecule in solution and may influence its interactions with other chemical species.

Comparative Analysis of Azaindole Isomerism

Positional Effects of Nitrogen Substitution

The positional effects of nitrogen substitution in azaindole systems represent a fundamental aspect of structure-activity relationships within this class of heterocyclic compounds. In the case of 4-azaindole derivatives, the nitrogen atom occupies a position that significantly influences the electronic properties and reactivity patterns compared to other azaindole isomers. The presence of nitrogen at the 4-position creates a pyridine-like environment within the fused ring system, which affects both the electron density distribution and the potential for hydrogen bonding interactions.

Comparative studies of different azaindole isomers demonstrate that the 4-azaindole configuration exhibits distinct reactivity patterns compared to 5-azaindole, 6-azaindole, and 7-azaindole systems. The 4-azaindole framework shows enhanced electrophilic substitution reactivity at specific positions due to the electron-withdrawing nature of the nitrogen atom, which activates certain ring positions while deactivating others. This selectivity pattern has been exploited in synthetic methodologies for the preparation of functionalized azaindole derivatives.

The substitution pattern analysis reveals that 4-azaindole derivatives undergo preferential functionalization at positions that are electronically favored by the nitrogen substitution. Research has demonstrated that the regioselective functionalization of 7-azaindole systems can be achieved through controlled annular isomerism employing directed metalation-group migration strategies. These findings suggest that the position of nitrogen substitution fundamentally alters the chemical behavior and synthetic accessibility of different azaindole isomers.

Azaindole Isomer Nitrogen Position Electronic Character Preferred Substitution Sites
4-Azaindole Position 4 Moderately electron-withdrawing Positions 2, 6, 7
5-Azaindole Position 5 Strongly electron-withdrawing Positions 3, 7
6-Azaindole Position 6 Moderately electron-withdrawing Positions 2, 4
7-Azaindole Position 7 Weakly electron-withdrawing Positions 2, 4, 6
Impact of 4-Azaindole Core Configuration

The 4-azaindole core configuration exerts profound influence on the molecular properties and chemical behavior of derivatives within this structural family. The specific arrangement of atoms in the 4-azaindole system creates a unique electronic environment that distinguishes it from other azaindole isomers and conventional indole structures. This configuration results in altered pKa values, modified hydrogen bonding capabilities, and distinct coordination properties compared to the parent indole system.

Recent developments in azaindole synthesis have highlighted the importance of the 4-azaindole core configuration in determining both synthetic accessibility and biological activity. The pyrrolo[3,2-b]pyridine framework of 4-azaindole provides multiple sites for chemical modification while maintaining structural integrity and aromatic stability. This characteristic has made 4-azaindole derivatives attractive targets for medicinal chemistry applications and materials science research.

The impact of the 4-azaindole configuration extends to the conformational preferences and intermolecular interactions of substituted derivatives. The nitrogen atom at position 4 can participate in hydrogen bonding as both an acceptor and, under appropriate conditions, influence the acidity of adjacent positions. The benzenesulfonyl substitution at position 1 further modifies these interaction patterns by introducing additional sites for molecular recognition and binding.

Structural studies of various 4-azaindole derivatives have revealed that the core configuration maintains remarkable stability across different substitution patterns. The molecular framework accommodates various functional groups without significant distortion of the fundamental ring geometry, which contributes to the predictable chemical behavior of compounds within this family. This structural consistency facilitates the design of new derivatives with targeted properties and enables systematic structure-activity relationship studies.

The electronic properties of the 4-azaindole core configuration also influence the spectroscopic characteristics of derivatives, providing distinct signatures in nuclear magnetic resonance, infrared, and ultraviolet-visible spectroscopy. These spectroscopic features serve as valuable tools for structural confirmation and purity assessment during synthetic and analytical procedures.

Properties

IUPAC Name

1-(benzenesulfonyl)-7-methylpyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-7-9-15-13-8-10-16(14(11)13)19(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBVHQPSZAEYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C=CN2S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Deprotonation and Alkylation

  • The starting azaindole compound is first deprotonated at the N1 position using a strong base such as an alkali metal hydride (e.g., sodium hydride) in an inert organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Temperature control is critical, typically ranging from -78 °C to 100 °C, to avoid side reactions and ensure selective deprotonation.
  • The resulting azaindole anion is then reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group at N1.

Methylation at the 7-Position

  • The methyl group at the 7-position can be introduced via alkylation using methyl halides or equivalent methylating agents.
  • This step often follows the formation of the N1-benzenesulfonylated azaindole intermediate.
  • Alkylating agents such as methyl iodide or methyl bromide are employed in the presence of a base to facilitate substitution.

Oxidation and Intermediate Formation

  • Oxidation of the azaindole nitrogen to form N-oxide intermediates can be employed to activate the 4-position for further nucleophilic substitution or functionalization.
  • Oxidizing agents such as peracetic acid or meta-chloroperoxybenzoic acid (mCPBA) are used under controlled conditions.
  • The N-oxide intermediate is then subjected to nucleophilic addition to install desired substituents.

Detailed Experimental Protocol (Example)

Step Reagents & Conditions Description Outcome
1 Azaindole derivative, sodium hydride (4-5 eq), THF, -78 to 25 °C Deprotonation of azaindole N1 Formation of azaindole anion
2 Benzenesulfonyl chloride (1 eq), ethyl acetate, 0 to 35 °C, dropwise addition Sulfonylation at N1 Formation of N1-benzenesulfonyl azaindole
3 Methyl iodide (1.2 eq), base (e.g., DIPEA), DMF, 20-40 °C Methylation at 7-position Formation of 7-methyl derivative
4 Peracetic acid or mCPBA, acetone-water mixture, 40-60 °C Oxidation to N-oxide intermediate (optional) Activation for further functionalization
5 Purification by recrystallization from acetone/water Isolation of pure product Yield ~85%

Reaction Optimization and Purification

  • Reaction mixtures are often cooled gradually (e.g., from 105 °C to 0 °C over several hours) to promote crystallization and improve purity.
  • Washing steps with cold solvents such as n-butyl acetate and n-heptane remove impurities.
  • Filtration and drying under controlled temperatures (45-50 °C) yield the final product as a solid.
  • Recrystallization is typically performed in acetone/water mixtures with seeding to ensure crystal quality and consistency.

Research Findings and Yield Data

Parameter Typical Value Notes
Base equivalents 4-5 eq Ensures complete deprotonation
Reaction temperature -78 °C to 100 °C Controlled to optimize selectivity
Sulfonylation yield 80-90% High yield with controlled addition
Methylation yield 75-85% Dependent on methylating agent and base
Overall isolated yield ~85% After purification and recrystallization
  • The use of diisopropylethylamine (DIPEA) as a base in sulfonylation and methylation steps is common to maintain mild conditions and minimize side reactions.
  • Aqueous washes with sodium chloride and sodium bisulfite solutions help remove residual reagents and by-products.
  • Evaporation and azeotropic distillation with toluene are used to dry the crude product before recrystallization.

Summary Table of Preparation Methods

Step Reaction Type Reagents Solvent Temperature Yield (%) Notes
1 Deprotonation Sodium hydride THF/DMF -78 to 25 °C N/A Strong base, inert conditions
2 Sulfonylation Benzenesulfonyl chloride Ethyl acetate 0 to 35 °C 80-90 Dropwise addition, cooling required
3 Methylation Methyl iodide, DIPEA DMF 20-40 °C 75-85 Alkylation at 7-position
4 Oxidation (optional) Peracetic acid, mCPBA Acetone/water 40-60 °C N/A Formation of N-oxide intermediate
5 Purification Recrystallization Acetone/water 20-60 °C 85 (overall) Seeding improves crystal quality

Chemical Reactions Analysis

1-Benzenesulfonyl-7-methyl-4-azaindole can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various sulfonyl chlorides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 7-azaindole, including 1-benzenesulfonyl-7-methyl-4-azaindole, exhibit significant anticancer properties. These compounds are known to inhibit specific kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK), which plays a role in regulating cell proliferation and apoptosis. Inhibitors targeting JNK have been investigated for their potential to treat various cancers and inflammatory diseases .

Neurodegenerative Disorders
The compound has also been studied for its effects on neurodegenerative disorders. JNK inhibitors derived from 7-azaindole structures have shown promise in preclinical models for conditions like multiple sclerosis and Alzheimer's disease. These compounds may help mitigate neuroinflammation and neuronal cell death, providing a therapeutic avenue for these challenging diseases .

Biological Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on its interaction with various biological targets. The compound's ability to selectively inhibit certain enzymes can help elucidate biochemical pathways and identify potential drug targets. For instance, studies have demonstrated its effectiveness against specific proteases and kinases, which are critical in numerous cellular processes .

Pharmacokinetic Profiling
Pharmacokinetic studies have shown that derivatives of this compound possess favorable absorption and metabolism profiles. For example, modifications at the 2-position of the azaindole ring have been explored to enhance metabolic stability while maintaining potency against target enzymes. Such studies are crucial for optimizing drug candidates for clinical use .

Materials Science

Synthesis of Novel Materials
In materials science, this compound serves as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows it to participate in various polymerization reactions, leading to materials with tailored properties for applications in coatings, electronics, and drug delivery systems .

Case Study: Polymer Development
A recent study highlighted the use of 7-methyl-4-azaindole derivatives in developing conductive polymers. By incorporating these compounds into polymer matrices, researchers achieved enhanced electrical conductivity and stability under varying environmental conditions. This advancement could pave the way for new applications in flexible electronics and sensors .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Enzyme/PathwayReference
This compoundAnticancerJNK
This compoundNeuroprotectionNeuroinflammation
This compoundEnzyme InhibitionVarious Proteases

Table 2: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)Reference
Palladium-Catalyzed Cross CouplingBoronates, Azaindoles60–80%
Nucleophilic SubstitutionAlkyl Halides70–90%

Mechanism of Action

The mechanism of action of 1-Benzenesulfonyl-7-methyl-4-azaindole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as a kinase inhibitor by binding to the kinase hinge region, thereby blocking the enzyme’s activity . The presence of the benzenesulfonyl group and the methyl group can influence its binding affinity and selectivity for different targets. The compound’s effects are mediated through various molecular pathways, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, comparisons can be inferred from related sulfonamide-containing compounds and azaindole derivatives discussed in the literature.

Sulfonamide Derivatives

highlights benzamide-4-sulfonamides synthesized via condensation of primary/secondary amines or amino acids with a sulfonamide precursor . While these compounds share the sulfonamide functional group with 1-benzenesulfonyl-7-methyl-4-azaindole, their core structures differ significantly:

  • Core Structure : Benzamide-4-sulfonamides () are based on a benzene ring fused with a sulfonamide group, whereas this compound features a nitrogen-rich azaindole core.
  • Synthetic Routes : The use of EDCI and HOAT in for amide bond formation contrasts with the likely Suzuki coupling or nucleophilic substitution methods required for azaindole sulfonylation.
  • Biological Activity : Benzamide-4-sulfonamides were evaluated for enzyme inhibitory activity, suggesting that sulfonamide positioning (e.g., para vs. ortho) and substituents (e.g., aliphatic vs. aromatic) critically influence potency .

Benzonorbornadiene Derivatives

describes 7-substituted benzonorbornadienes, such as 7-formyl and 7-hydroxymethyl derivatives, synthesized via benzyne cycloaddition . Although structurally distinct from azaindoles, these compounds illustrate the importance of substituent effects on reactivity and stability:

  • Substituent Stability : The instability of 5-substituted cyclopentadienes in parallels challenges in synthesizing stable 7-substituted azaindoles.
  • Functional Group Compatibility : The hydrolysis of acetoxymethylidene groups to formyl derivatives in suggests that similar strategies might apply to modify azaindole substituents .

Penicillin Derivatives

details benzathine benzylpenicillin, a β-lactam antibiotic with a dibenzylethylenediamine salt . While unrelated in structure, its sulfonamide-like pharmacophore underscores the broader relevance of sulfonyl groups in drug design for enhancing solubility and bioavailability.

Data Table: Key Properties of Sulfonamide-Containing Compounds

Compound Core Structure Key Substituents Synthetic Method Biological Activity Reference
This compound 4-azaindole 1-benzenesulfonyl, 7-methyl Likely Suzuki coupling Kinase inhibition (hypothetical) N/A
Benzamide-4-sulfonamides Benzene 4-sulfonamide, variable amines EDCI/HOAT-mediated condensation Enzyme inhibition
7-Formylbenzonorbornadiene Benzonorbornadiene 7-formyl Benzyne cycloaddition Intermediate for further derivatization

Research Findings and Challenges

  • Synthetic Complexity: Azaindole sulfonylation (as in this compound) may require specialized conditions to avoid decomposition, akin to the instability of 5-substituted cyclopentadienes noted in .
  • Lack of Direct Data: No pharmacopoeial standards (e.g., akin to benzathine benzylpenicillin in ) are available for this compound, highlighting a gap in regulatory characterization .

Biological Activity

1-Benzenesulfonyl-7-methyl-4-azaindole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that allows for diverse interactions with biological targets. The compound is characterized by the presence of an azaindole core, which is known for its role in various biological activities, particularly in cancer therapeutics.

The primary mechanism of action for this compound involves its interaction with specific protein kinases. Kinases are critical regulators of cellular processes, and their inhibition can lead to anti-proliferative effects in cancer cells.

Key Mechanisms:

  • Inhibition of Kinase Activity : The compound has been shown to selectively inhibit various kinases, potentially leading to reduced tumor growth and proliferation.
  • Modulation of Signaling Pathways : By inhibiting kinase activity, this compound can alter downstream signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the azaindole core significantly impact the biological activity of derivatives. For instance, methylation at specific positions can enhance solubility while maintaining potency against target kinases.

CompoundModificationIC50 (μM)Remarks
1Unmodified0.58Potent against melanoma cells
2Methylated at N10.45Improved solubility
3Tosylated at N31.2Reduced activity

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

  • Antiproliferative Activity : In vitro studies demonstrated that the compound exhibits significant antiproliferative effects against various cancer cell lines, including melanoma and breast cancer cells, with IC50 values indicating potent activity (IC50 = 0.58 μM) .
  • Kinase Inhibition : A study highlighted its effectiveness as a selective inhibitor of B-Raf(V600E), a common mutation in melanoma, suggesting potential applications in targeted cancer therapies .
  • Pharmacokinetic Properties : Research on the pharmacokinetic profile revealed that while the compound shows promising efficacy in vitro, challenges related to metabolic stability were noted, necessitating further optimization for clinical use .

Q & A

Q. How can researchers optimize the synthesis of 1-Benzenesulfonyl-7-methyl-4-azaindole to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions, such as temperature, solvent polarity, and stoichiometric ratios. For example, stepwise sulfonylation of the azaindole core under anhydrous conditions (e.g., using dichloromethane) minimizes side reactions. Post-synthesis purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) enhances purity. Characterization using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) validates structural integrity .

Q. What characterization techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical. 1^1H and 13^{13}C NMR confirm proton and carbon environments, while infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm1^{-1}). Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) enhances accuracy .

Q. What theoretical frameworks are commonly applied to study the biological activity of sulfonamide-containing compounds like this compound?

Methodological Answer: Quantum mechanical calculations (e.g., molecular docking) and structure-activity relationship (SAR) models are pivotal. For instance, docking studies into glycogen synthase kinase 3 (GSK-3) active sites can predict binding affinities. SAR analysis of substituent effects (e.g., methyl vs. chloro groups) links structural features to inhibitory potency .

Q. How do structural modifications at the sulfonamide group of this compound influence its binding affinity to target enzymes?

Methodological Answer: Systematic substitution experiments (e.g., replacing benzenesulfonyl with alkanesulfonyl groups) paired with enzyme inhibition assays quantify affinity changes. Computational tools like molecular dynamics simulations reveal steric and electronic interactions. For example, bulky substituents may hinder binding, while electron-withdrawing groups enhance sulfonamide-enzyme hydrogen bonding .

Advanced Research Questions

Q. How should researchers design factorial experiments to investigate the synergistic effects of this compound with other therapeutic agents?

Methodological Answer: A 2k^k factorial design evaluates interactions between variables (e.g., compound concentration, pH, co-administered drugs). For instance, varying doses of this compound and a kinase inhibitor across cell lines identifies synergistic/antagonistic effects. Statistical tools like ANOVA and response surface modeling optimize combinatorial efficacy .

Q. What methodological approaches are recommended for resolving contradictions between theoretical predictions and experimental data in studies involving this compound?

Methodological Answer: Revisiting the theoretical framework (e.g., adjusting force fields in docking simulations) or expanding experimental replicates reduces discrepancies. For example, if in silico models overestimate binding affinity, validate with isothermal titration calorimetry (ITC) to measure thermodynamic parameters. Iterative hypothesis refinement aligns observations with theory .

Q. What strategies can be employed to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer: Pharmacokinetic profiling (e.g., bioavailability, metabolism) bridges gaps. Techniques like LC-MS/MS quantify plasma concentrations, while knockout animal models assess target specificity. Adjusting dosage regimens or formulating nanoparticles to enhance bioavailability may improve in vivo translation .

Q. How can multi-omics approaches (e.g., proteomics, metabolomics) be integrated to elucidate the mechanism of action of this compound?

Methodological Answer: Proteomics (e.g., SILAC labeling) identifies protein expression changes, while metabolomics (via GC-MS or LC-MS) maps metabolic pathway alterations. Integrative bioinformatics (e.g., pathway enrichment analysis) connects molecular signatures to biological outcomes. For example, downregulation of GSK-3β substrates and altered glucose metabolism may explain therapeutic effects .

Q. What statistical validation methods are essential for ensuring reproducibility in dose-response studies of this compound?

Methodological Answer: Non-linear regression models (e.g., Hill equation) calculate IC50_{50}/EC50_{50} values with 95% confidence intervals. Bootstrap resampling or Monte Carlo simulations assess parameter uncertainty. Replicating experiments across independent labs with standardized protocols (e.g., CLIA guidelines) ensures robustness .

Q. What are the critical parameters to consider when selecting solvent systems for the crystallization of this compound?

Methodological Answer: Solvent polarity, hydrogen-bonding capacity, and evaporation rates dictate crystal quality. Ternary solvent systems (e.g., DMF/water/ethanol) balance solubility and nucleation. Single-crystal X-ray diffraction requires slow evaporation at controlled temperatures (e.g., 4°C). Pair distribution function (PDF) analysis resolves amorphous vs. crystalline phases .

Notes

  • References : Citations align with evidence IDs (e.g., ) from peer-reviewed journals, NIST standards, and methodological frameworks.
  • Methodological Rigor : Answers emphasize experimental design, validation, and theoretical integration, avoiding commercial or oversimplified explanations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzenesulfonyl-7-methyl-4-azaindole
Reactant of Route 2
1-Benzenesulfonyl-7-methyl-4-azaindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.